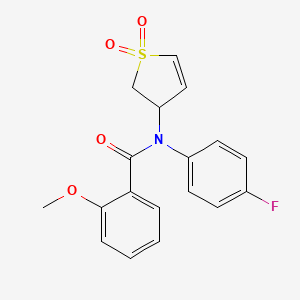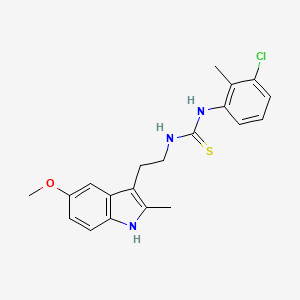![molecular formula C21H19N5O3S B2886655 N-(4-methoxyphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)propanamide CAS No. 1243091-92-0](/img/structure/B2886655.png)
N-(4-methoxyphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)propanamide is a useful research compound. Its molecular formula is C21H19N5O3S and its molecular weight is 421.48. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anticancer Activity
Compounds bearing the 3-[(4-methoxyphenyl)amino]propanehydrazide moiety, including derivatives with semicarbazide, thiosemicarbazide, and triazole, have shown promising antioxidant and anticancer activities. For instance, specific derivatives exhibited antioxidant activity surpassing that of ascorbic acid and demonstrated cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines. Such findings underscore the potential of related compounds in developing new anticancer therapeutics (Tumosienė et al., 2020).
Antimicrobial Activities
The structural incorporation of 1,2,4-triazole and pyrazole moieties into new substances has been linked to various biological activities, including antimicrobial effects. Research on 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles has provided insights into optimizing conditions for obtaining substances with potential antimicrobial properties (Fedotov et al., 2022).
Enzyme Inhibition for Therapeutic Applications
The 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold has been identified as a versatile base for developing adenosine human receptor antagonists, showcasing the ability of such compounds to interact with specific biological targets. This research avenue is particularly relevant for conditions like Parkinson's disease, where compounds targeting the hA2A adenosine receptor could offer therapeutic benefits (Falsini et al., 2017).
Wirkmechanismus
Mode of Action
The exact mode of action of CHEMBL4522684 is not yet fully understood. It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes. The specific nature of these interactions and the resulting changes are subjects of ongoing research .
Biochemical Pathways
The biochemical pathways affected by CHEMBL4522684 are yet to be determined. The compound could potentially influence a variety of metabolic sequences, enzymatic conversions, and gene expressions. Understanding these pathways and their downstream effects will provide valuable insights into the compound’s mechanism of action .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall effect in the body .
Action Environment
The action, efficacy, and stability of CHEMBL4522684 could be influenced by various environmental factors. These could include the physiological conditions within the body, such as pH and temperature, as well as external factors like diet and lifestyle. More research is needed to understand how these factors might affect the compound’s action .
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-14(19(27)22-15-8-10-17(29-2)11-9-15)30-21-24-23-18-20(28)25(12-13-26(18)21)16-6-4-3-5-7-16/h3-14H,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTBWDSOPKBZBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC)SC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2886575.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2886584.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2886586.png)

![1-[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2886588.png)
![1-(3-(4-chlorophenoxy)propyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2886590.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2886591.png)
![6-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2886592.png)